molecular formula C15H21NO5 B13483357 N-(tert-Butoxycarbonyl)-O-phenyl-L-homoserine

N-(tert-Butoxycarbonyl)-O-phenyl-L-homoserine

Cat. No.: B13483357
M. Wt: 295.33 g/mol
InChI Key: WMQYWJHEOBUTBI-LBPRGKRZSA-N
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenoxybutanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a phenoxy group attached to the butanoic acid chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenoxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The phenoxy group is introduced through a nucleophilic substitution reaction using phenol and an appropriate leaving group, such as a halide or tosylate, under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenoxybutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules. In biology, it serves as a precursor for the synthesis of biologically active compounds. In medicine, it is used in the development of pharmaceuticals and as a tool for studying enzyme mechanisms and protein interactions .

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenoxybutanoic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical processes, such as peptide bond formation. The phenoxy group can interact with specific molecular targets, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of a phenoxy group.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenoxybutanoic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. The phenoxy group can participate in specific interactions with molecular targets, enhancing the compound’s utility in various applications .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenoxybutanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-20-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

WMQYWJHEOBUTBI-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCOC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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